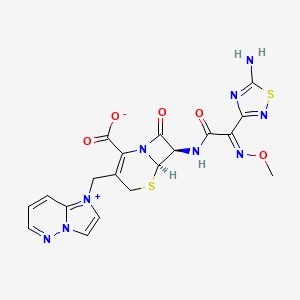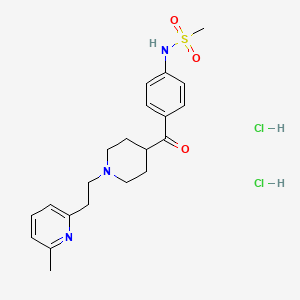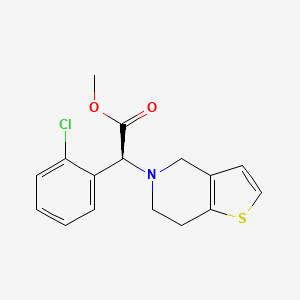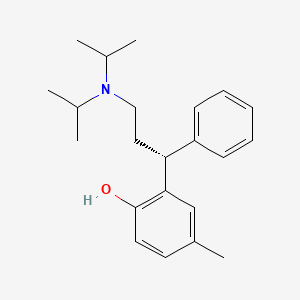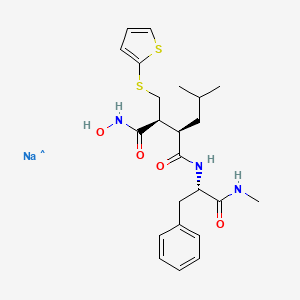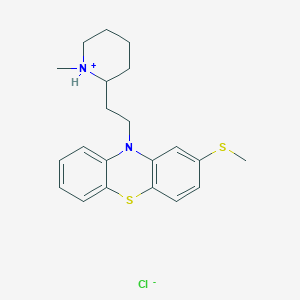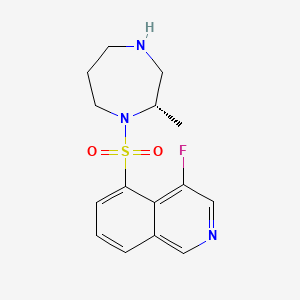
Ripasudil
Übersicht
Beschreibung
Ripasudil, also known by the trade name Glanatec, is a rho kinase inhibitor drug used for the treatment of glaucoma and ocular hypertension . It was first approved for treatment in Japan in September 2014 . This compound’s mechanism of action affects intraocular pressure, or IOP, "by directly acting on the trabecular meshwork, thereby increasing conventional outflow through the Schlemm’s canal" .
Synthesis Analysis
A UV-spectrophotometric technique has been developed and validated for the quantitative estimation of this compound hydrochloride hydrate in pure and ophthalmic formulations . The objective of this research was to screen a solvent system in which this compound hydrochloride hydrate can be completely solubilized .
Molecular Structure Analysis
This compound has a molecular formula of C15H18FN3O2S and a molecular weight of 323.39 . It is a small molecule and a derivative of fasudil .
Chemical Reactions Analysis
This compound has been shown to change cell morphology, reduce the distribution of F-actin and fibronectin, and decrease the levels of certain inflammatory cytokines .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 395.88 and is soluble in HPLC-grade distilled water .
Wissenschaftliche Forschungsanwendungen
Schutz des Hornhautepithels
Ripasudil soll dazu beitragen, die funktionelle Integrität des Hornhautepithels zu erhalten und den Zellverlust nach Katarakt-Operationen zu reduzieren, insbesondere bei Patienten mit geringer Dichte der Hornhautepithelzellen. Dies deutet auf einen möglichen breiteren Einsatz zum Schutz des Hornhautepithels nach intraokularen Operationen hin .
Behandlung von Hornhautepithelverletzungen
Studien haben die Machbarkeit der Behandlung von Hornhautepithelverletzungen mit this compound-Augentropfen untersucht und seine Rolle als Behandlungsoption für Erkrankungen der Augenoberfläche hervorgehoben .
Klinische Wirksamkeit bei Hornhauterkrankungen
This compound hat im Zusammenhang mit verschiedenen Hornhauterkrankungen Hinweise auf klinische Wirksamkeit und Sicherheit gezeigt, was zu seiner Berücksichtigung als therapeutisches Mittel in diesem Bereich beiträgt .
Entzündungshemmende Wirkungen
Untersuchungen zeigen, dass eine this compound-Behandlung die Zellmorphologie verändern, die Verteilung von F-Aktin und Fibronectin reduzieren und die Spiegel bestimmter entzündungsfördernder Zytokine wie Interleukin (IL)-6, IL-8 und IL-12 senken kann .
Senkung des Augeninnendrucks
Die Kombination von this compound mit anderen Wirkstoffen wie Brimonidin hat gezeigt, dass der Augeninnendruck (IOP) gesenkt werden kann, zusammen mit Auswirkungen auf die Bindehautüberblutung und die Morphologie der Hornhautepithelzellen .
Verhinderung übermäßiger Narbenbildung bei Glaukom-Operationen
This compound zeigt in vitro einen schützenden Effekt bei der Verhinderung übermäßiger Narbenbildung, was für Glaukom-Patienten, die Verfahren wie Nadelstich-Operationen durchführen, entscheidend ist, um die Wirksamkeit der Operation zu erhalten .
Wirkmechanismus
Target of Action
Ripasudil primarily targets the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which binds with Rho to form a Rho/Rho-kinase complex . This complex regulates many physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
This compound is a highly selective and potent inhibitor of ROCK . It works by decreasing intraocular pressure (IOP) in a dose-dependent manner and increasing flow facility . The maximum reduction of IOP occurs after 1 to 2 hours . By inhibiting ROCK, this compound directly acts on the trabecular meshwork, thereby increasing conventional outflow through the Schlemm’s canal .
Biochemical Pathways
This compound affects the Rho/ROCK pathway, which plays a significant role in the contractile control of smooth muscle tissue . It has been shown to alleviate changes in human trabecular meshwork cells infected with HTLV-1 . This compound treatment changes the cell morphology, reduces the distribution of F-actin and fibronectin, and decreases the levels of certain inflammatory cytokines, such as interleukin (IL)-6, IL-8, and IL-12 .
Pharmacokinetics
This compound achieves a half-life of 0.49 to 0.73 hours in humans and is predominantly excreted in the urine . It has high intraocular permeability, which contributes to its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell morphology, reduction in the distribution of F-actin and fibronectin, and decrease in the levels of certain inflammatory cytokines . It also induces retraction and rounding of cell bodies as well as disruption of actin bundles in trabecular meshwork cells .
Action Environment
For instance, when combined with brimonidine, an α2-adrenoceptor agonist, this compound demonstrated enhanced intraocular pressure-lowering effects .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ripasudil in lab experiments include its specificity for this compound inhibition, its well-established synthesis method, and its potential applications in various fields of research. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and off-target effects, as well as the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on ripasudil. In ophthalmology, further studies are needed to determine the long-term safety and efficacy of this compound in the treatment of glaucoma and ocular hypertension. Moreover, the potential applications of this compound in the treatment of other ocular disorders, such as diabetic retinopathy and age-related macular degeneration, should be explored. In neurology, further studies are needed to determine the potential neuroprotective effects of this compound in various neurological disorders. In oncology, further studies are needed to determine the potential anti-cancer effects of this compound, as well as its potential as a combination therapy with other anti-cancer agents. Moreover, the development of more potent and selective this compound inhibitors based on the structure of this compound should be explored.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Ripasudil is a highly selective and potent ROCK inhibitor . ROCK is an effector protein of Rho, which binds with Rho to form a Rho/Rho-kinase complex . This complex regulates many physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Cellular Effects
This compound has high intraocular permeability and works by decreasing intraocular pressure (IOP) in a dose-dependent manner and increasing flow facility . It has been shown to change cell morphology, reduce the distribution of F-actin and fibronectin, and decrease the levels of certain inflammatory cytokines, such as interleukin (IL)-6, IL-8, and IL-12 .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting ROCK and inducing cytoskeletal changes, including the retraction and rounding of cell bodies, and causing disruption of actin bundles in the trabecular meshwork . This can reduce the compaction of trabecular meshwork tissue and eventually result in increased aqueous outflow in the eye and reduced resistance to fluid flow .
Temporal Effects in Laboratory Settings
This compound has been shown to cause transient morphological changes in corneal endothelial cells, which are attributed to the formation of protrusions along the cell-cell borders . These changes are transient and favor corneal wound healing .
Metabolic Pathways
It is known that this compound is a potent inhibitor of ROCK, which plays a crucial role in various cellular processes, including cell migration, proliferation, and survival .
Transport and Distribution
This compound has high intraocular permeability , suggesting that it can be effectively transported and distributed within ocular tissues
Eigenschaften
IUPAC Name |
4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDJNMACGABCKQ-XVSRHIFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887375-67-9 | |
| Record name | Ripasudil hydrochloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIPASUDIL HYDROCHLORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016TTR32QF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ripasudil hydrochloride hydrate is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) [, , ]. By inhibiting ROCK, this compound increases conventional aqueous outflow through the trabecular meshwork and Schlemm's canal, thereby lowering intraocular pressure (IOP) [, ].
A: ROCK plays a critical role in regulating the actin cytoskeleton. Inhibition of ROCK by this compound leads to a decrease in actomyosin contractility, impacting cell morphology and function []. In human trabecular meshwork (HTM) cells, this compound inhibited TGFβ2-induced stress fiber formation and decreased the expression of α-smooth muscle actin [].
A: In endotoxin-induced uveitis (EIU) in rats, this compound significantly reduced inflammatory cell infiltration and protein exudation in the aqueous humor []. It also suppressed the production of pro-inflammatory cytokines, including IL-1β, IL-6, TNF-α, and MCP-1, in both the aqueous humor and the iris-ciliary body [].
ANone: The provided research articles focus primarily on the pharmacological and therapeutic aspects of this compound and do not delve into its detailed structural characterization, including molecular formula, weight, or spectroscopic data. For this information, referring to chemical databases or the drug manufacturer's information would be more appropriate.
A: The research primarily discusses the formulation of this compound as an ophthalmic solution at a concentration of 0.4% [, , , ]. Specific details about excipients or formulation strategies to enhance stability, solubility, or bioavailability are not elaborated upon in the provided articles.
ANone: this compound functions as an enzyme inhibitor, specifically targeting ROCK. It does not possess inherent catalytic properties itself.
ANone: The provided research articles primarily focus on in vitro and in vivo studies of this compound. They do not mention the use of computational chemistry approaches like simulations, calculations, or QSAR models.
ANone: The provided articles do not provide specific details on the SAR of this compound or the impact of structural modifications on its activity, potency, or selectivity.
A: While the research indicates that this compound is formulated as a 0.4% ophthalmic solution, details regarding its long-term stability in this formulation or strategies to enhance its stability, solubility, or bioavailability are not discussed in the provided articles [, , , ].
ANone: The provided articles primarily focus on the scientific and clinical aspects of this compound and do not delve into details regarding SHE regulations, risk minimization, or responsible practices related to its research and development.
A: Studies in rabbits using radiolabeled this compound ([14C]this compound) demonstrated that it is rapidly absorbed into the cornea after topical instillation and distributes throughout the eye []. Interestingly, higher concentrations were observed in melanin-containing ocular tissues like the iris-ciliary body and retina-choroid compared to non-pigmented tissues [].
A: In humans, the primary metabolic enzyme responsible for this compound metabolism is aldehyde oxidase (AO), leading to the formation of its major metabolite, M1 [].
A: Yes, significant species differences exist in the metabolism of this compound. For instance, six metabolites (M1 to M6) were identified in rat plasma after oral administration, while in humans, M1 is the predominant metabolite [].
A: Researchers have utilized cultured human corneal endothelial cells (HCECs) and human trabecular meshwork (HTM) cells to investigate the effects of this compound on cell proliferation, wound healing, and cytoskeletal changes [, , ].
A: Yes, this compound has been evaluated in various animal models, including rabbits and monkeys, to assess its IOP-lowering effects and interactions with other glaucoma therapeutic agents [, , ]. Studies in a mouse model of normal tension glaucoma (EAAC1 knockout mice) demonstrated that topical this compound not only reduced IOP but also provided neuroprotection to retinal ganglion cells (RGCs) [].
A: Numerous clinical trials have been conducted in Japan, where this compound is approved for the treatment of glaucoma and ocular hypertension. These trials have investigated its efficacy and safety in various glaucoma subtypes, including primary open-angle glaucoma (POAG), secondary glaucoma, and primary angle-closure glaucoma (PACG) [, , ].
A: Several studies investigated this compound's potential in treating FECD. One study reported significant improvements in visual acuity and central corneal thickness after 18 months of this compound treatment in FECD patients with glaucoma compared to a control group []. Additionally, clinical trials explored the use of topical this compound as an adjunct to Descemet stripping only (DSO) in FECD patients, showing promising results in corneal clearance and visual improvement [, ].
ANone: The provided articles do not delve into specific mechanisms of resistance to this compound or its potential for cross-resistance with other compounds or classes. Further research is needed to elucidate these aspects.
A: Conjunctival hyperemia is the most frequently reported adverse effect of topical this compound, but it is typically transient and mild [, , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663581.png)
